

An In-Depth Technical Guide to 3-Bromocinnoline: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromocinnoline**

Cat. No.: **B1602034**

[Get Quote](#)

Foreword: Navigating a Scarce Landscape

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the chemical landscape of **3-Bromocinnoline**. It is crucial to preface this document by acknowledging the limited availability of specific experimental data for this particular molecule in peer-reviewed literature and commercial databases. Consequently, this guide has been meticulously crafted by integrating established principles of heterocyclic chemistry, drawing analogies from the well-documented chemistry of the isomeric 3-bromoquinoline, and extrapolating from the rich body of research on substituted cinnoline derivatives. Every effort has been made to present a scientifically rigorous and practically valuable resource, with clear distinctions between established data for related compounds and reasoned postulations for **3-Bromocinnoline**.

The Cinnoline Scaffold: A Nucleus of Pharmacological Interest

The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, is a recognized "privileged structure" in medicinal chemistry. Cinnoline derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 3-position of the cinnoline ring system creates a versatile synthetic

handle for further molecular elaboration, offering a pathway to novel chemical entities with potentially enhanced biological activity.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.

- IUPAC Name: **3-Bromocinnoline**
- Molecular Formula: C₈H₅BrN₂
- Molecular Weight: 209.05 g/mol
- CAS Number: Not assigned (as of the latest search). The absence of a CAS number is indicative of the compound's limited commercial availability and published research.
- Canonical SMILES: C1=CC=C2C(=C1)C(=CN=N2)Br

Diagram of **3-Bromocinnoline**'s Chemical Structure:

Caption: Chemical structure of **3-Bromocinnoline**.

Physicochemical Properties: An Extrapolative Analysis

Directly measured physical and spectroscopic data for **3-Bromocinnoline** are not readily available. The following table presents predicted and extrapolated data based on the parent cinnoline molecule and related brominated heterocycles.

Property	Predicted/Estimated Value	Rationale/Comparative Data
Melting Point	100-110 °C	Cinnoline has a melting point of 39 °C. Bromination typically increases the melting point due to increased molecular weight and intermolecular forces. For comparison, 3-bromoquinoline has a melting point of 13-15 °C.
Boiling Point	> 300 °C	High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight.
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)	The aromatic nature and the presence of the bromo-substituent suggest low aqueous solubility.
Appearance	Pale yellow to off-white solid	Cinnoline is a light yellow solid.
pKa	~1-2	The pKa of cinnoline is 2.64. The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the nitrogen atoms.


Synthesis of 3-Bromocinnoline: Plausible Synthetic Routes

While a definitive, optimized synthesis for **3-Bromocinnoline** has not been extensively documented, established methods for the synthesis of substituted cinnolines provide a strong foundation for its preparation.

Proposed Synthetic Pathway: Diazotization and Cyclization

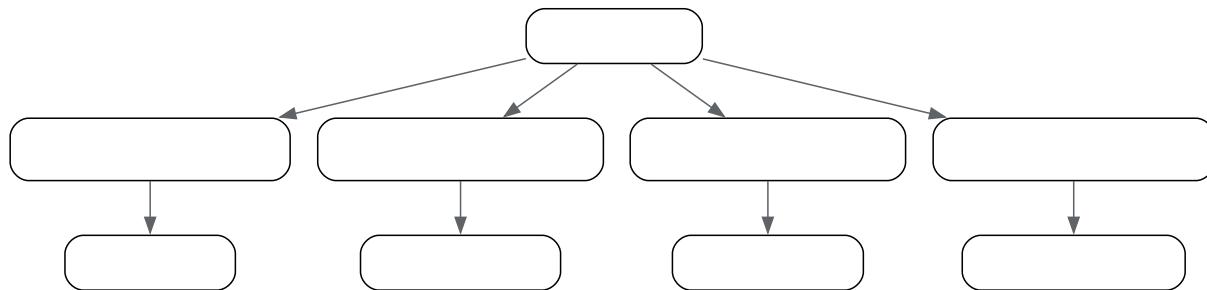
A plausible and widely utilized method for constructing the cinnoline ring is through the diazotization of an appropriately substituted o-aminophenyl precursor, followed by intramolecular cyclization.

Workflow for the Proposed Synthesis of **3-Bromocinnoline**:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Bromocinnoline**.

Detailed Experimental Protocol (Hypothetical):


- Diazotization of 2-Amino- α -bromoacetophenone:
 - Dissolve 2-amino- α -bromoacetophenone in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Intramolecular Cyclization:
 - Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C.
 - Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of 3-bromocinnolin-4(1H)-one.

- Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
- Filter, wash with cold water, and dry the crude 3-bromocinnolin-4(1H)-one.
- Chlorination:
 - Reflux the crude 3-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl_3) for 2-3 hours.
 - Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
 - Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-bromocinnoline.
- Reductive Dehalogenation:
 - Dissolve the crude 4-chloro-3-bromocinnoline in a suitable solvent (e.g., ethanol).
 - Add a catalytic amount of palladium on carbon (10% Pd/C).
 - Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC).
 - Filter the catalyst through a pad of Celite and concentrate the filtrate to yield crude 3-Bromocinnoline.
 - Purify the final product by column chromatography or recrystallization.

Reactivity and Potential for Further Functionalization

The bromine atom at the 3-position of the cinnoline ring is a key functional group that allows for a variety of subsequent chemical transformations, primarily through cross-coupling reactions.

Key Reaction Pathways for **3-Bromocinnoline**:

[Click to download full resolution via product page](#)

Caption: Potential cross-coupling reactions of **3-Bromocinnoline**.

These reactions enable the introduction of a wide array of substituents at the 3-position, facilitating the generation of libraries of novel cinnoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery and Materials Science

While there are no specific reported applications for **3-Bromocinnoline** itself, its potential can be inferred from the biological activities of other cinnoline derivatives.

- Oncology: Many cinnoline derivatives have been investigated as potential anticancer agents, targeting various cellular pathways.
- Anti-inflammatory: Certain cinnoline compounds have demonstrated anti-inflammatory properties.
- Antimicrobial: The cinnoline scaffold is present in molecules with antibacterial and antifungal activity.

- Materials Science: The rigid, planar structure of the cinnoline ring system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

Specific safety data for **3-Bromocinnoline** is not available. However, based on the general properties of brominated aromatic compounds and heterocyclic amines, the following precautions are recommended:

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion: A Call for Further Exploration

3-Bromocinnoline represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. It is our hope that this document will serve as a valuable resource and a catalyst for further research into the synthesis, characterization, and application of this promising compound.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromocinnoline: Structure, Properties, and Synthetic Strategies]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602034#3-bromocinnoline-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com